molecular formula C6H6N4 B559649 4-Amino-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1500-85-2

4-Amino-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B559649
Key on ui cas rn: 1500-85-2
M. Wt: 134.14 g/mol
InChI Key: PEHVGBZKEYRQSX-UHFFFAOYSA-N
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Patent
US07339054B2

Procedure details

To a 250 mL three-neck round bottom flask equipped with an overhead stirrer, nitrogen inlet, and thermocouple was charged 50 mL of dry N,N-dimethylacetamide followed by 5.0 g of 7H-pyrrolo[2,3-d]pyrimidin-4-ylamine (3-1) [J. Davoll, J. Chem. Soc., 131-138 (1960)] and 11.6 g of phthalic anhydride. The resulting mixture was heated to 80° C. for 8 h and then cooled to 10° C. Water (40 mL) was added while maintaining the temperature below 15° C. The resulting slurry was aged for 4 h, then filtered, and the filter washed with 20 mL of 1:1 (v/v) dimethylacetamide/water followed by 30 mL of water. The cake was sucked dry, then washed with 50 mL of ethyl acetate. The solid was dried at 40° C. under vacuum with a nitrogen sweep to give 8.1 g of 4-phthalimido-7H-pyrrolo[2,3-d]pyrimidine (3-2); m.p. 276-277° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)C(=O)C.[N:7]1[C:12]2[NH:13][CH:14]=[CH:15][C:11]=2[C:10]([NH2:16])=[N:9][CH:8]=1.[C:17]1(=O)[O:22][C:20](=[O:21])[C:19]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:18]12>O>[C:17]1(=[O:22])[N:16]([C:10]2[C:11]3[CH:15]=[CH:14][NH:13][C:12]=3[N:7]=[CH:8][N:9]=2)[C:20](=[O:21])[C:19]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:18]12

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
N1=CN=C(C2=C1NC=C2)N
Step Three
Name
Quantity
11.6 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL three-neck round bottom flask equipped with an overhead stirrer, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 15° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter washed with 20 mL of 1:1 (v/v) dimethylacetamide/water
CUSTOM
Type
CUSTOM
Details
The cake was sucked dry
WASH
Type
WASH
Details
washed with 50 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solid was dried at 40° C. under vacuum with a nitrogen sweep

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(C=2C(C(N1C=1C3=C(N=CN1)NC=C3)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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